4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
CAS No.: 1417566-69-8
Cat. No.: VC2712409
Molecular Formula: C7H3Cl2F2NO3
Molecular Weight: 258 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417566-69-8 |
|---|---|
| Molecular Formula | C7H3Cl2F2NO3 |
| Molecular Weight | 258 g/mol |
| IUPAC Name | 4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
| Standard InChI Key | RMFLDRGNSBILEP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is an organic compound characterized by a benzene ring with multiple functional group substitutions. The molecular structure features a nitro group, a chloro group, and a chloro(difluoro)methoxy group arranged in a specific pattern on the benzene ring.
Table 1: Chemical Identity of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
| Parameter | Details |
|---|---|
| CAS Number | 1417569-58-4 |
| Molecular Formula | C₇H₃Cl₂F₂NO₃ |
| Molecular Weight | 258 g/mol |
| IUPAC Name | 4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene |
| Synonyms | None widely established |
The compound belongs to the broader family of substituted nitrobenzenes, characterized by electron-withdrawing groups that significantly influence its chemical behavior .
Physical and Chemical Properties
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene exhibits distinctive physical and chemical characteristics that define its behavior in various environments and reactions.
Physical Properties
The compound typically appears as a solid at room temperature with specific physical properties that are important for its handling, storage, and application in research and industry.
Table 2: Physical Properties of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
Structural Features
The structural features of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene significantly influence its chemical reactivity and potential applications:
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Benzene Ring: Forms the core structure of the molecule.
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Nitro Group (-NO₂): A strongly electron-withdrawing group positioned at the 1-position of the ring.
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Chloro(difluoro)methoxy Group (-OCF₂Cl): Located at the 2-position, this group combines ether and halogen characteristics.
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Chloro Group (-Cl): Positioned at the 4-position of the benzene ring .
This particular arrangement of substituents creates unique electronic distribution throughout the molecule, affecting its reactivity patterns and interaction with other chemical entities.
Synthesis and Preparation Methods
The synthesis of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene typically involves multiple steps and specific reaction conditions to achieve the desired substitution pattern on the benzene ring.
Chemical Reactivity and Reactions
The reactivity of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is primarily influenced by the electron-withdrawing effects of its nitro and chloro(difluoro)methoxy groups, which activate the benzene ring toward specific types of reactions.
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